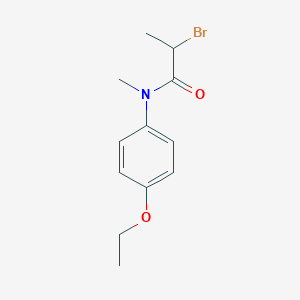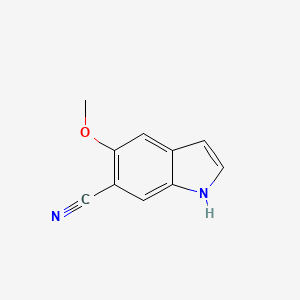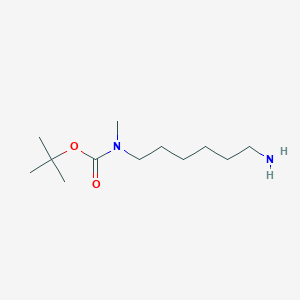
2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyridine with difluoromethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Analyse Chemischer Reaktionen
2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine can be compared with other pyridine derivatives such as 2-(Difluoromethyl)pyridin-4-amine and 6-(Trifluoromethyl)pyridin-4-amine. While these compounds share similar structural features, the presence of both difluoromethyl and trifluoromethyl groups in this compound makes it unique and potentially more versatile in its applications .
Eigenschaften
Molekularformel |
C7H5F5N2 |
|---|---|
Molekulargewicht |
212.12 g/mol |
IUPAC-Name |
2-(difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C7H5F5N2/c8-6(9)4-1-3(13)2-5(14-4)7(10,11)12/h1-2,6H,(H2,13,14) |
InChI-Schlüssel |
UXDMEMCEGWSXHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C(F)F)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



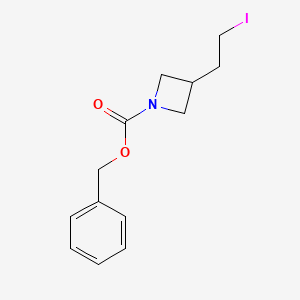
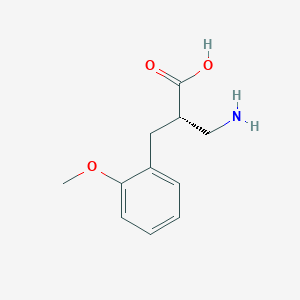
![Oxirane, 2,2-bis[(phenylmethoxy)methyl]-](/img/structure/B13979027.png)
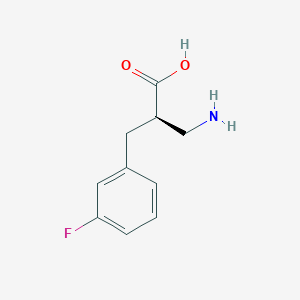

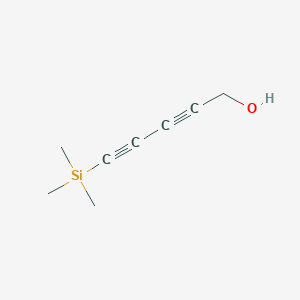

![4-bromo-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B13979047.png)

